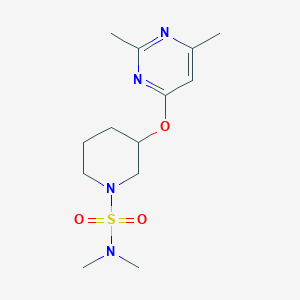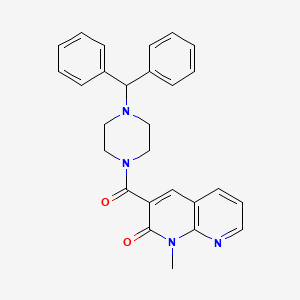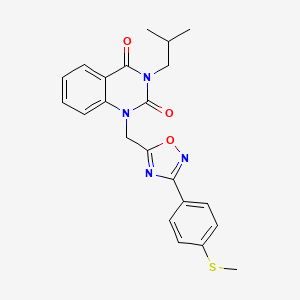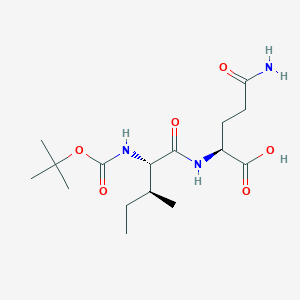![molecular formula C13H10ClN3O3S B2697009 N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 392324-48-0](/img/structure/B2697009.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, also known as CBT-1, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. CBT-1 is a small molecule that has been shown to have anxiolytic and antidepressant effects in preclinical studies.
Applications De Recherche Scientifique
Structure-Activity Relationships and Metabolic Stability Improvements
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been investigated for its potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. To enhance metabolic stability, various 6,5-heterocyclic analogues were explored as alternatives to the benzothiazole ring, aiming to reduce or eliminate metabolic deacetylation on the 2-amino substituent of the benzothiazole, leading to improved drug candidates with similar efficacy but better metabolic profiles (Stec et al., 2011).
Anticonvulsant Evaluation and In Silico Studies
Research has also delved into the anticonvulsant activities of derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide. The compound demonstrated significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, emerging as a potent anticonvulsant compound. Molecular docking studies further established the molecular interactions of these compounds with Na+ channels and GABAA receptors, enhancing our understanding of their mechanisms of action (Nath et al., 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
The photovoltaic efficiency and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs have been explored through spectroscopic and quantum mechanical studies. These compounds show promising light harvesting efficiency (LHE) and free energy of electron injection, suggesting their potential use in dye-sensitized solar cells (DSSCs). Molecular docking studies with Cyclooxygenase 1 (COX1) revealed that compound MFBA had the best binding affinity, indicating potential for further development in therapeutic and energy applications (Mary et al., 2020).
Synthesis and Biological Activities of N-Substituted Derivatives
The synthesis and biological activities of N-substituted derivatives of benzothiazole acetamides have been extensively researched. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Some derivatives have shown promising results in antimicrobial resistance, highlighting their potential as novel therapeutic agents (Gull et al., 2016).
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S/c14-7-1-2-8-9(5-7)21-13(15-8)16-10(18)6-17-11(19)3-4-12(17)20/h1-2,5H,3-4,6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVNAPWVDBLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)






![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

![5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696943.png)
![(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696946.png)
![1-benzoyl-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2696948.png)